molecular formula C9H8ClN3O B8351481 N-(6-chloro-1H-indazol-3-yl)acetamide

N-(6-chloro-1H-indazol-3-yl)acetamide

Cat. No.: B8351481
M. Wt: 209.63 g/mol
InChI Key: QUQLDSFMMZCQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-1H-indazol-3-yl)acetamide is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 6 and an acetamide group at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiproliferative effects. The acetamide moiety contributes to hydrogen-bonding interactions, a critical factor in drug-receptor interactions.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

N-(6-chloro-1H-indazol-3-yl)acetamide

InChI

InChI=1S/C9H8ClN3O/c1-5(14)11-9-7-3-2-6(10)4-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

QUQLDSFMMZCQHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(6-chloro-1H-indazol-3-yl)acetamide, it is compared to structurally related compounds, focusing on heterocyclic cores, substituent effects, and synthetic methodologies.

Structural Analogues with Indazole Cores

  • Compound 6b (2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide) Structural Differences: Features a 5-(2-fluorophenylamino) substituent and a 4-ethoxyphenylacetamide group. Key Data:
  • 1H NMR : δ 7.77 (s, indazole-H), 4.02 (q, OCH2CH3), 3.75 (s, CH2).
  • Activity: Demonstrated anti-proliferative activity in screening assays, attributed to the fluorophenylamino group enhancing target selectivity. Comparison: The 6-chloro substituent in the target compound may confer greater electronegativity and stability compared to the 5-fluoroaniline group in 6b.
  • N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) Structural Differences: Contains a bromine atom at position 5 and a trityl-protected indazole nitrogen. Comparison: The absence of a protecting group in the target compound simplifies synthesis but may reduce solubility during intermediate steps.

Analogues with Heterocyclic Core Variations

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Core Difference: Benzothiazole replaces indazole, with a CF3 group at position 4. Key Data: Methoxy substituents on the phenyl ring influence lipophilicity.
  • N-[3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH)

    • Core Difference : Thiadiazole ring instead of indazole.
    • Metabolism : Rapid conjugation with glutathione, leading to detoxification pathways.
    • Comparison : The indazole core in the target compound likely exhibits greater metabolic stability than thiadiazole-based analogues.

Substituent Effects on Physicochemical Properties

  • Nitro groups (e.g., in 6b, 6c) reduce basicity but may improve binding to aromatic pockets in enzymes.
  • Synthetic Methodologies :

    • The target compound’s synthesis likely follows a route similar to 6a-m in , involving 1,3-dipolar cycloaddition or direct acetylation.
    • In contrast, benzothiazole derivatives () require multi-step functionalization of the heterocyclic core.

Data Tables for Comparative Analysis

Table 1: Structural and Spectral Comparison

Compound Core Structure Key Substituents IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ ppm)
N-(6-Chloro-1H-indazol-3-yl)acetamide Indazole 6-Cl, 3-acetamide ~1670–1680* N/A (data not in evidence)
6b () Triazole-indazole 4-((Naphthalen-1-yloxy)methyl) 1682 5.38 (–NCH2CO–), 10.79 (–NH)
6b () Indazole 5-(2-Fluorophenylamino) N/A 7.77 (indazole-H), 4.02 (OCH2)
MSH () Thiadiazole 3-Methyl, 5-mercapto ~1670–1680 N/A

*Predicted based on analogous acetamide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.